molecular formula C19H15NO3S B1671843 Ezutromid CAS No. 945531-77-1

Ezutromid

Cat. No.: B1671843
CAS No.: 945531-77-1
M. Wt: 337.4 g/mol
InChI Key: KSGCNXAZROJSNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ezutromid is an orally administered small molecule utrophin modulator developed by Summit Therapeutics for the treatment of Duchenne muscular dystrophy (DMD). It is designed to upregulate utrophin, a protein structurally and functionally similar to dystrophin, which is deficient in DMD patients .

Safety and Hazards

Ezutromid should be handled with care to avoid dust formation and breathing in mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Future Directions

Ezutromid has shown promise in its upgraded form, achieving a greater than six-fold increase in maximum plasma levels in DMD patients participating in a Phase 1 clinical trial . Summit Therapeutics has outlined a revised development strategy for this compound, including incorporation of this compound formulation F6 into the ongoing PhaseOut DMD Phase 2 proof-of-concept trial .

Mechanism of Action

Target of Action

Ezutromid, also known as SMT C1100, is a small molecule that primarily targets the Aryl Hydrocarbon Receptor (AhR) . AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons. This receptor has been shown to regulate xenobiotic-metabolizing enzymes such as cytochrome P450 .

In addition to AhR, this compound also modulates utrophin , a protein functionally and structurally similar to dystrophin . Utrophin modulation is particularly important in the context of Duchenne Muscular Dystrophy (DMD), a condition characterized by the absence of dystrophin.

Mode of Action

This compound acts as an antagonist of the AhR . It binds to AhR with an apparent KD of 50 nm, effectively inhibiting its activity . This antagonistic action on AhR leads to the upregulation of utrophin .

Biochemical Pathways

The primary biochemical pathway influenced by this compound involves the reciprocal expression of utrophin and dystrophin . In dystrophin-deficient conditions, such as DMD, utrophin is upregulated and theorized to replace dystrophin in order to maintain muscle fibers . By antagonizing AhR, this compound maintains the production of utrophin, potentially counteracting the lack of dystrophin and retarding muscle degeneration .

Pharmacokinetics

The pharmacokinetics of this compound in patients with DMD has been evaluated in clinical trials . . It’s known that the systemic exposure to this compound can be influenced by diet, with a balanced diet and whole-fat milk improving absorption and resulting in higher systemic exposure .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the upregulation of utrophin . This upregulation is theorized to compensate for the lack of dystrophin in DMD patients, thereby helping to maintain muscle fibers and retard muscle degeneration .

Action Environment

A balanced diet and the consumption of whole-fat milk have been shown to improve the absorption of this compound, leading to higher systemic exposure .

Biochemical Analysis

Biochemical Properties

Ezutromid is theorized to maintain utrophin, a protein functionally and structurally similar to dystrophin . Utrophin and dystrophin are reciprocally expressed and are found in different locations in a mature muscle cell . In dystrophin-deficient patients, utrophin was found to be upregulated and is theorized to replace dystrophin in order to maintain muscle fibers .

Cellular Effects

This compound has been shown to significantly decrease muscle inflammation in patients with Duchenne muscular dystrophy (DMD) . It is projected to have the potential to treat all patients suffering with DMD as it maintains the production of utrophin to counteract the lack of dystrophin to retard muscle degeneration .

Molecular Mechanism

The molecular mechanism of this compound involves the maintenance of utrophin, a protein functionally and structurally similar to dystrophin . Utrophin and dystrophin are reciprocally expressed, and are found in different locations in a mature muscle cell . In dystrophin-deficient patients, utrophin was found to be upregulated and is theorized to replace dystrophin in order to maintain muscle fibers .

Temporal Effects in Laboratory Settings

This compound was found to undergo hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols, DHD1 and DHD3, as the major metabolites after oral administration in humans and rodents .

Metabolic Pathways

This compound undergoes hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols, DHD1 and DHD3, as the major metabolites after oral administration in humans and rodents .

Preparation Methods

The synthesis of Ezutromid involves several steps, starting with the preparation of the core benzoxazole structure. The synthetic route typically includes:

    Formation of the benzoxazole ring: This is achieved through the cyclization of 2-aminophenol with a carboxylic acid derivative.

    Introduction of the naphthyl group: The naphthyl group is introduced via a Friedel-Crafts acylation reaction.

Industrial production methods for this compound are not widely documented, but they likely involve optimization of these synthetic steps to ensure high yield and purity.

Chemical Reactions Analysis

Ezutromid undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and halogenated derivatives .

Scientific Research Applications

Ezutromid has been extensively studied for its potential in treating Duchenne muscular dystrophy. Its applications include:

Comparison with Similar Compounds

Ezutromid is unique among utrophin modulators due to its specific mechanism of action and high affinity for AhR. Similar compounds include:

These compounds share the goal of upregulating utrophin to treat DMD, but this compound’s specific binding to AhR sets it apart.

Properties

IUPAC Name

5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSGCNXAZROJSNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30241525
Record name SMT c1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

945531-77-1
Record name 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=945531-77-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ezutromid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ezutromid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12888
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name SMT c1100
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30241525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EZUTROMID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ezutromid
Reactant of Route 2
Reactant of Route 2
Ezutromid
Reactant of Route 3
Reactant of Route 3
Ezutromid
Reactant of Route 4
Reactant of Route 4
Ezutromid
Reactant of Route 5
Reactant of Route 5
Ezutromid
Reactant of Route 6
Reactant of Route 6
Ezutromid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.